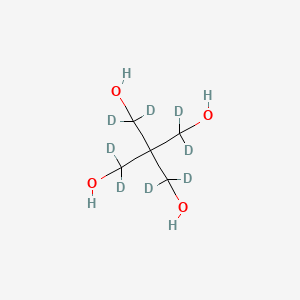

Pentaerythritol-d8

Vue d'ensemble

Description

Pentaerythritol-d8 is a deuterated form of pentaerythritol, an organic compound with the chemical formula C(CH2OD)4. It is a polyol, specifically a tetrol, where all four hydroxyl groups are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques.

Mécanisme D'action

Target of Action

Pentaerythritol-d8, a derivative of Pentaerythritol, is a complex compound with multiple potential targetsIts parent compound, pentaerythritol tetranitrate, is known to targetsoluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation .

Mode of Action

This compound’s mode of action is likely similar to that of Pentaerythritol tetranitrate. Pentaerythritol tetranitrate releases free nitric oxide (NO) after a denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing a conformational change and activating the enzyme . This activation results in increased cellular concentrations of cyclic guanosine monophosphate (cGMP), leading to vasodilation .

Biochemical Pathways

Pentaerythritol tetranitrate, a related compound, is known to affect the nitric oxide-cyclic guanosine monophosphate (no-cgmp) pathway . This pathway plays a crucial role in vasodilation, a process that widens blood vessels and improves blood flow .

Pharmacokinetics

Pentaerythritol, the parent compound, is known to be a white solid with a molecular weight of 1361464 . It is almost insoluble in water but soluble in certain solvents . These properties may influence the bioavailability of this compound.

Result of Action

Pentaerythritol tetranitrate, a related compound, is known to cause vasodilation by increasing the cellular concentrations of cgmp . This can lead to improved blood flow, which may have beneficial effects in conditions such as angina .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentaerythritol-d8 can be synthesized through a multi-step process involving the deuteration of pentaerythritol. The general synthetic route includes:

Starting Material: Pentaerythritol (C(CH2OH)4).

Deuteration: The hydroxyl groups of pentaerythritol are replaced with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound with high deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of pentaerythritol are reacted with deuterium oxide under controlled conditions.

Catalysis: Efficient catalysts are used to ensure complete deuteration.

Isolation and Purification: The product is isolated and purified using industrial-scale crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Pentaerythritol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding deuterated aldehydes or acids.

Reduction: Reduction reactions can convert it into deuterated alcohols or hydrocarbons.

Substitution: The deuterium atoms can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products

Oxidation: Deuterated aldehydes or carboxylic acids.

Reduction: Deuterated alcohols or hydrocarbons.

Substitution: Deuterated derivatives with different functional groups.

Applications De Recherche Scientifique

Pentaerythritol-d8 has numerous applications in scientific research:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of deuterated materials for specialized industrial applications, such as in the development of advanced polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentaerythritol: The non-deuterated form, used in similar applications but lacks the unique properties imparted by deuterium.

Neopentyl Glycol: Another polyol with similar structural features but different reactivity and applications.

Trimethylolethane: A triol with three hydroxyl groups, used in the production of resins and coatings.

Uniqueness

Pentaerythritol-d8 is unique due to its deuterium content, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracing in metabolic studies, making it a valuable tool in various scientific fields.

Propriétés

IUPAC Name |

1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZMFSXDPGVJKK-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676100 | |

| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-60-6 | |

| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)